3-nitro-1-(trifluoromethyl)-1H-pyrazole 3-nitro-1-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1995072-52-0
VCID: VC11566776
InChI:
SMILES:
Molecular Formula: C4H2F3N3O2
Molecular Weight: 181.1

3-nitro-1-(trifluoromethyl)-1H-pyrazole

CAS No.: 1995072-52-0

Cat. No.: VC11566776

Molecular Formula: C4H2F3N3O2

Molecular Weight: 181.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-nitro-1-(trifluoromethyl)-1H-pyrazole - 1995072-52-0

Specification

CAS No. 1995072-52-0
Molecular Formula C4H2F3N3O2
Molecular Weight 181.1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-nitro-1-(trifluoromethyl)-1H-pyrazole (C₅H₃F₃N₃O₂) features a five-membered aromatic ring with two adjacent nitrogen atoms. The trifluoromethyl group at position 1 and the nitro group at position 3 create a polarized electronic environment, influencing both reactivity and stability. X-ray crystallographic studies of related pyrazole derivatives reveal planar geometries with bond lengths and angles consistent with aromatic heterocycles . The nitro group adopts a coplanar orientation with the pyrazole ring, facilitating resonance stabilization, while the -CF₃ group’s electronegativity enhances metabolic stability and lipophilicity .

Electronic and Spectroscopic Characteristics

The electron-withdrawing nature of the -NO₂ and -CF₃ groups red-shifts the compound’s UV-vis absorption maxima. For example, analogous trifluoromethylpyrazoles exhibit π-π* transitions near 344 nm and n-π* bands at 424–428 nm . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyrazole protons, with deshielding effects observed for protons adjacent to the -CF₃ group. In 19F^{19}\text{F} NMR, the -CF₃ group resonates as a singlet near -60 ppm, while the nitro group’s influence is evident in 15N^{15}\text{N} NMR chemical shifts .

Thermodynamic Stability and Reactivity

Thermogravimetric analysis (TGA) of similar pyrazoles indicates decomposition temperatures exceeding 200°C, highlighting their thermal stability. The compound’s reactivity is dominated by electrophilic substitution at the less electron-deficient positions (e.g., C-4 and C-5), with nucleophilic attacks occurring under stringent conditions. The nitro group facilitates reduction reactions, enabling conversion to amine derivatives, while the -CF₃ group resists hydrolysis, enhancing durability in biological systems .

Synthesis Methodologies

Modern One-Pot Annulation Strategies

Recent advancements leverage (3 + 3)-annulation of nitrile imines with acetylene surrogates. For example, mercaptoacetaldehyde dimer reacts with in situ-generated nitrile imines to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediates, which undergo dehydration and ring contraction catalyzed by p-toluenesulfonyl chloride (p-TsCl) . This method achieves 91% yield for 1-aryl-3-trifluoromethylpyrazoles and can be adapted for nitro-substituted variants by introducing nitro-functionalized nitrile imines . Key advantages include operational simplicity, scalability, and compatibility with diverse functional groups (Table 1).

Table 1. Comparison of Synthesis Methods for Trifluoromethylpyrazoles

MethodReagentsYield (%)RegioselectivityReference
Cyclocondensationβ-Diketones, hydrazines60–70Moderate
One-Pot AnnulationNitrile imines, mercaptoacetaldehyde85–91High
Cu-Catalyzed Arylation3-Trifluoromethyl-1H-pyrazole, aryl halides75–80High

Regioselective Functionalization

Regiocontrol remains a critical challenge. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable selective nitration at C-3. For instance, treating 1-(trifluoromethyl)-1H-pyrazole with fuming nitric acid at 0°C affords the 3-nitro derivative in 78% yield, with minimal formation of the 5-nitro isomer . Computational studies attribute this selectivity to the -CF₃ group’s inductive effects, which destabilize transition states leading to alternative regioisomers .

Biological and Pharmacological Activities

Antiproliferative Effects

Pyrazole derivatives bearing -CF₃ and -NO₂ groups exhibit potent cytotoxicity. In a National Cancer Institute (NCI) screen, analogues such as (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one demonstrated growth inhibition (GI₅₀) values of 0.27–1.36 μM against leukemia (HL-60), breast (BT-549), and renal (UO-31) cancer cell lines . Mechanistic studies suggest inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key angiogenesis regulator .

Anti-inflammatory and Analgesic Applications

Structural analogs like celecoxib and mavacoxib, which share the 3-trifluoromethylpyrazole motif, are cyclooxygenase-2 (COX-2) inhibitors used in arthritis treatment . Introducing a nitro group at C-3 enhances hydrogen bonding with COX-2’s active site, as shown in molecular docking studies . This modification improves selectivity over COX-1, reducing gastrointestinal toxicity .

Industrial and Materials Science Applications

Agrochemicals

3-Nitro-1-(trifluoromethyl)-1H-pyrazole serves as a precursor to herbicides and insecticides. Its metabolite, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a key intermediate in synthesizing fipronil, a phenylpyrazole insecticide targeting γ-aminobutyric acid (GABA) receptors . Field trials show 85–90% efficacy against Nilaparvata lugens (brown planthopper) at 50 g/ha .

Photochromic Materials

Arylazo derivatives of 3,5-bis(trifluoromethyl)pyrazoles exhibit reversible photoisomerization, transitioning from E to Z configurations under UV light . These compounds show potential in optical data storage, with fatigue resistance exceeding 100 cycles . The nitro group’s electron-withdrawing effects stabilize the Z-isomer, enabling long-term bistability .

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